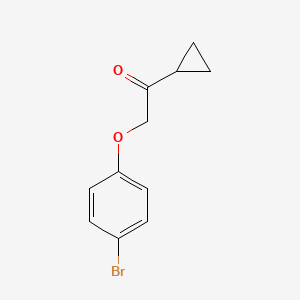
4-Iodo-2-(trifluorometil)benzaldehído
Descripción general
Descripción
“4-Iodo-2-(trifluoromethyl)benzaldehyde” is a chemical compound used as a pharmaceutical intermediate . It has the CAS number 1007579-67-0 . The molecular formula for this compound is C8H4F3IO .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4-Iodobenzotrifluoride undergoes aminocarbonylation in DMF using phosphoryl chloride to give N,N-dimethyl-(4-trifluoromethyl)benzamide . Another method involves the copper-free Sonogashira cross-coupling reaction of 4-iodobenzotrifluoride with differently para-substituted phenylacetylenes .
Chemical Reactions Analysis
The compound 4-Iodobenzotrifluoride has been reported to undergo aminocarbonylation in DMF using phosphoryl chloride to give N,N-dimethyl-(4-trifluoromethyl)benzamide . It also participates in the copper-free Sonogashira cross-coupling reaction with differently para-substituted phenylacetylenes .
Physical and Chemical Properties Analysis
The compound “4-Iodo-2-(trifluoromethyl)benzaldehyde” is a liquid at room temperature . It has a boiling point of 185-186 °C/745 mmHg and a melting point of -8.33 °C . The density of this compound is 1.851 g/mL at 25 °C .
Aplicaciones Científicas De Investigación
- Aplicación: Los investigadores utilizan este compuesto para investigar la formación enantioselectiva de alcoholes. Su grupo trifluorometilo y el sustituyente yodo contribuyen al entorno quiral, lo que lo hace útil para estudiar reacciones asimétricas .
- Aplicación: El 4-Iodo-2-(trifluorometil)benzaldehído participa en reacciones de Wittig, lo que permite a los químicos sintetizar moléculas complejas con alta eficiencia. El grupo trifluorometilo mejora la reactividad y la selectividad .
- Aplicación: Los investigadores utilizan el this compound como intermedio en la síntesis farmacéutica. Su patrón de sustitución único lo hace valioso para diseñar nuevos candidatos a fármacos .
- Aplicación: Este compuesto sirve como un bloque de construcción versátil para introducir átomos de flúor en moléculas orgánicas. El grupo trifluorometilo proporciona propiedades deseables como lipofilicidad y estabilidad metabólica .
- Aplicación: Los científicos exploran derivados del this compound como posibles agroquímicos. Sus características estructurales pueden mejorar la actividad herbicida o fungicida .
- Aplicación: Los investigadores investigan la incorporación de this compound en polímeros o materiales para impartir propiedades específicas. Sus porciones halogenadas y trifluorometilo pueden influir en el comportamiento del material .
Síntesis Asimétrica de Alcoholes
Reacción de Wittig
Intermediarios Farmacéuticos
Bloque de Construcción que Contiene Flúor
Investigación Agroquímica
Ciencia de Materiales y Materiales Funcionales
En resumen, el this compound ofrece posibilidades interesantes en diversos dominios científicos. Su combinación única de yodo y grupos trifluorometilo lo convierte en una herramienta valiosa para los investigadores que buscan soluciones innovadoras. Recuerda manejar este compuesto con cuidado debido a su sensibilidad a la luz y posibles riesgos . Si necesitas más detalles o tienes preguntas adicionales, ¡no dudes en preguntar! 😊
Safety and Hazards
Mecanismo De Acción
Target of Action
Aldehydes like 4-iodo-2-(trifluoromethyl)benzaldehyde often interact with nucleophiles, such as amines .
Mode of Action
4-Iodo-2-(trifluoromethyl)benzaldehyde, being an aldehyde, can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen in these compounds acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes and hydrazones from aldehydes is a common biochemical reaction .
Result of Action
The formation of oximes and hydrazones could potentially alter cellular processes depending on the specific targets of the compound .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 4-Iodo-2-(trifluoromethyl)benzaldehyde .
Propiedades
IUPAC Name |
4-iodo-2-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IO/c9-8(10,11)7-3-6(12)2-1-5(7)4-13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFCXRKONPDJPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,9-Dioxaspiro[5.5]undecan-4-ol](/img/structure/B1529400.png)









